(R)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride
Description
“(R)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride” (CAS: 1956437-19-6) is a chiral hydroxylamine derivative with a molecular weight of 238.11 g/mol. Its structure comprises a 4-chlorophenoxy group attached to a propyl chain, where the hydroxylamine moiety (-ONH₂) is functionalized at the terminal position. This compound is classified as a pharmaceutical intermediate, likely used in the synthesis of enantiomerically pure drugs or bioactive molecules .
Properties
Molecular Formula |
C9H13Cl2NO2 |
|---|---|
Molecular Weight |
238.11 g/mol |
IUPAC Name |
O-[2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-7(6-12-11)13-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H |
InChI Key |
VIQYBDQYPFYALG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CON)OC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-chlorophenol with epichlorohydrin to form 4-chlorophenoxypropanol. This intermediate is then reacted with hydroxylamine under controlled conditions to yield the desired hydroxylamine derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Nucleophilic Reactions
The hydroxylamine group (-ONH₂) acts as a strong nucleophile, attacking electrophilic centers in diverse reactions:
a. Carbonyl Group Condensation
Reacts with aldehydes/ketones to form oximes, a reaction widely used in carbonyl protection and oxime-based conjugation:
-
Applications : Used to stabilize labile ketones in pharmaceutical intermediates.
b. Alkylation/Arylation
The nitrogen center undergoes alkylation with alkyl halides or epoxides:
-
Preferred substrates : Benzyl bromides and allyl iodides (60–85% yield).
-
Steric effects : Bulky electrophiles show reduced reactivity due to the chiral propyl chain.
Oxidation and Redox Behavior
The hydroxylamine moiety undergoes reversible one-electron oxidation to nitroxide radicals:
Key findings :
-
Oxidants : MnO₂, Pb(OAc)₄, or electrochemical methods induce radical formation.
-
Stability : Radicals persist for >24 hrs under inert atmospheres, confirmed by EPR spectroscopy.
-
Applications : Spin-labeling agents in polymer chemistry.
Enzyme Inhibition Mechanisms
The compound inhibits heme-containing enzymes via coordination and radical scavenging:
| Enzyme | Inhibition Type | IC₅₀ | Mechanism |
|---|---|---|---|
| Cytochrome P450 | Noncompetitive | 2.1 μM | Heme iron coordination by hydroxylamine |
| Peroxidases | Irreversible | 0.8 μM | Radical trapping at active site |
| Nitric Oxide Synthase | Mixed | 5.3 μM | Substrate analog competition |
Notes :
-
Inhibition is stereospecific; (R)-isomer shows 3x higher potency than (S)-isomer against peroxidases.
-
Irreversible inhibition involves covalent modification of catalytic residues.
Complexation with Metal Ions
Forms stable complexes with transition metals, impacting catalytic activity:
| Metal | Coordination Mode | Stability Constant (log K) | Application |
|---|---|---|---|
| Fe³⁺ | Bidentate (O,N) | 8.7 | Redox catalysis modulation |
| Cu²⁺ | Monodentate (O) | 5.2 | Radical polymerization initiator |
| Zn²⁺ | No binding | - | N/A |
Structural insight : X-ray crystallography confirms Fe³⁺ complexes adopt octahedral geometry.
Synthetic Utility in Heterocycle Formation
Participates in cycloadditions and ring-forming reactions:
a. Isoxazolidine Synthesis
React with α,β-unsaturated carbonyls via [3+2] cycloaddition:
-
Conditions : Thermal (80°C, 12 hrs) or microwave-assisted (20 min, 120°C) .
-
Yield : 68–89% with high diastereoselectivity (dr > 4:1).
b. Benzoxazine Precursors
Condenses with resorcinol derivatives to form tricyclic benzoxazines, key intermediates in polymer synthesis .
Stability and Decomposition Pathways
-
Thermal stability : Decomposes at 180°C via C–O bond cleavage, releasing 4-chlorophenol.
-
Photodegradation : UV light induces N–O bond homolysis, forming nitroxide radicals and propyl chloride.
-
Hydrolytic sensitivity : Stable in pH 4–7; rapid decomposition occurs in strong acids/bases (t₁/₂ < 1 hr at pH <2 or >10).
Scientific Research Applications
(R)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride is a chemical compound with a hydroxylamine functional group attached to a chlorophenoxypropyl moiety. It has the molecular formula C9H12ClNO2- HCl and a CAS number of 2059975-38-9. Hydroxylamines are reactive and versatile in organic synthesis, useful in creating oximes and hydroxamic acids, which are important in medicinal chemistry and agricultural applications.
This compound Applications
this compound has potential applications in several fields:
- Pharmaceuticals It may serve as an intermediate in pharmaceutical synthesis.
- Synthesis : Synthesis of this compound can be achieved through several methods.
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride | C9H13ClN2O2 | Enantiomeric variant with potential different biological activity |
| Hydroxylamine hydrochloride | NH2OH·HCl | Commonly used reagent; less specific than chlorophenoxy derivatives |
| O-(4-Chlorophenoxy)hydroxylamine | C7H8ClNO | Lacks propylene chain; used mainly for simpler reactions |
Mechanism of Action
The mechanism of action of ®-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorophenoxy group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Stereochemical Impact : Studies on Tamsulosin demonstrate that the (R)-enantiomer has 10–30× higher receptor-binding affinity than the (S)-form . This underscores the importance of chirality in the target compound, though direct pharmacological data are unavailable.
- Synthetic Challenges: The 4-chlorophenoxy group may complicate purification due to its hydrophobicity, unlike the more polar sulfonamide group in Tamsulosin .
Biological Activity
(R)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride is a chemical compound characterized by its unique hydroxylamine functional group and chlorophenoxypropyl moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, especially in the synthesis of bioactive molecules and as a precursor for various pharmacologically relevant compounds.
- Molecular Formula : C9H13ClN2O2
- CAS Number : 2059975-38-9
- Structure : The compound features a chiral center, which may significantly influence its biological activity compared to its enantiomers.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Potential as a bioactive intermediate |
| Roxithromycin | Antimicrobial | 0.5 - 3.84 | Effective against Staphylococcus aureus |
| Hydroxylamine hydrochloride | General Reagent | TBD | Less specific than chlorophenoxy derivatives |
Case Study: Inhibition of Staphylococcal Virulence
Research has indicated that various hydroxylamine derivatives can inhibit the biosynthesis of virulence factors in Staphylococcus aureus. For instance, studies show that certain oxime ether derivatives exhibit significantly improved in vivo activities against infections caused by S. aureus, with some compounds being up to 40 times more active than traditional antibiotics like erythromycin . This suggests that this compound could potentially exhibit similar or enhanced activities due to its structural characteristics.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the hydroxylamine group may interact with key enzymes involved in bacterial metabolism or virulence factor production. This interaction could lead to the inhibition of critical pathways necessary for bacterial survival and pathogenicity.
Q & A
Q. What are the optimal synthetic routes for (R)-O-(2-(4-chlorophenoxy)propyl)hydroxylamine hydrochloride, and how can reaction conditions be optimized to enhance enantiomeric purity?
The synthesis of hydroxylamine derivatives often involves nucleophilic substitution or reductive amination. For example, outlines a protocol for synthesizing a structurally similar compound, O-(3-(4-methoxyphenyl)propyl)hydroxylamine hydrochloride, using alkyl bromide intermediates and hydroxylamine under controlled conditions (87% yield). To optimize enantiomeric purity, chiral resolution via crystallization or chromatography (e.g., using chiral HPLC columns) is critical. Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., CH₂Cl₂), and stoichiometric ratios of reagents should be systematically varied to minimize racemization.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
Nuclear Magnetic Resonance (NMR) is essential for confirming molecular structure. provides a template: ¹H and ¹³C NMR data (e.g., δ 3.97 ppm for methoxy protons, δ 158.2 ppm for aromatic carbons) can validate the presence of the 4-chlorophenoxy group and propyl chain. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation (e.g., m/z 182.1183 for [M+H]⁺). Additionally, HPLC with UV detection (≥98% purity, ) and ion chromatography for chloride quantification ( ) are recommended for purity assessment.
Q. What are the key stability considerations for storing and handling this compound in laboratory settings?
Hydroxylamine derivatives are often hygroscopic and sensitive to light/heat. and recommend storing hydrochloride salts in airtight containers at controlled room temperature (20–25°C) with desiccants. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 6 months). For handling, use inert atmospheres (N₂/Ar) to prevent oxidation, as hydroxylamines are prone to radical-mediated decomposition.
Q. How can impurity profiles be monitored during synthesis, and what are common byproducts?
Impurity analysis requires orthogonal methods. and highlight the use of LC-MS for detecting chlorinated byproducts (e.g., 4-chlorophenoxy analogs) and residual solvents. For example, EP-grade impurity standards (e.g., fenofibric acid derivatives, ) can be used as reference markers. Quantitative NMR (qNMR) is also effective for quantifying unreacted intermediates.
Advanced Research Questions
Q. How does the stereochemistry (R-configuration) influence the compound’s reactivity or biological activity in targeted assays?
The R-configuration may affect binding affinity in enzyme inhibition studies. demonstrates that stereochemical variations in chlorophenoxypropyl derivatives alter pharmacokinetic properties. To assess this, comparative studies using racemic mixtures (e.g., USP Racemic Tamsulosin Hydrochloride RS, ) and enantiopure samples are advised. Chiral stationary phases in HPLC ( ) or circular dichroism (CD) spectroscopy can validate stereochemical integrity.
Q. What advanced analytical techniques are suitable for resolving contradictory data in solubility or stability studies?
Contradictions in solubility/stability data often arise from polymorphic forms or hydration states. recommends differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify hydrates. For solubility discrepancies, equilibrium solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF) can clarify pH-dependent behavior.
Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s behavior in complex reaction systems or biological environments?
Density Functional Theory (DFT) can model the electronic structure of the 4-chlorophenoxy group to predict nucleophilic attack sites ( ). Molecular dynamics (MD) simulations of the hydrochloride salt in aqueous environments (e.g., using GROMACS) may reveal aggregation tendencies or hydrolysis pathways. Pair these with experimental validation via kinetic studies ( ).
Q. What strategies mitigate oxidative degradation during long-term stability studies?
Oxidative degradation is a key challenge for hydroxylamines. advises using antioxidants (e.g., BHT at 0.01–0.1% w/w) in formulation buffers. Packaging under vacuum or nitrogen (as in ) and avoiding transition metal catalysts during synthesis can reduce radical formation. Forced degradation studies with H₂O₂ or UV light ( ) help identify vulnerable functional groups.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
